molecular formula C13H19N5O2 B2926640 2,4-Dimethyl-6-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 28557-23-5

2,4-Dimethyl-6-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2926640
CAS No.: 28557-23-5
M. Wt: 277.328
InChI Key: JPJPBNCJIHWDOW-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole and purine, which are both important heterocyclic compounds in nature. Imidazoles are key components of many biologically important molecules, including the amino acid histidine and the crucial biological molecule, ATP . Purines, on the other hand, are part of the structure of nucleic acids, which are the building blocks of DNA and RNA.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Imidazole rings, for example, can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 4H-Imidazoles : A study detailed the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles, leading to the synthesis of 4H-imidazole derivatives with established structures via X-ray crystallography and spectral data. These reactions highlight the versatility of imidazole compounds in synthesizing complex heterocyclic structures, which may parallel the synthetic routes and reactivity of the compound (Mukherjee-Müller et al., 1979).

  • Orthoamide and Iminium Salts : Research on orthoamide derivatives of 1,3-dimethylparabanic acid (a related structure) discussed the synthesis of imidazolidine-2,4-dione derivatives. This work underscores the chemical diversity and potential applications of imidazolidine derivatives in creating novel chemical entities (Kantlehner et al., 2012).

Applications in Material Science and Imaging

  • Piezochromism and Acidochromism : A study on 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics revealed their application in piezochromism, solvent-induced emission changes, and cell imaging. These compounds' responsive fluorescent properties in solid state and their application in bioimaging could suggest potential research avenues for related imidazole derivatives (Lei et al., 2016).

Antimicrobial Activity

  • Antimicrobial Activity of Imidazolopyrimidines : The synthesis and antimicrobial activity screening of fused imidazolopyrimidines demonstrated their potential as bio-active molecules against various pathogens. This suggests that similar imidazole derivatives could be explored for antimicrobial properties (El-Kalyoubi et al., 2015).

Properties

IUPAC Name

2,4-dimethyl-6-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-8(2)7-17-5-6-18-9-10(14-12(17)18)15(3)13(20)16(4)11(9)19/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJPBNCJIHWDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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